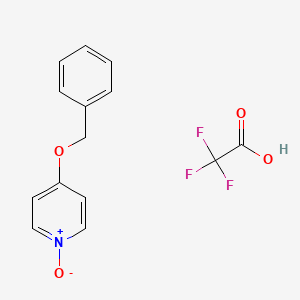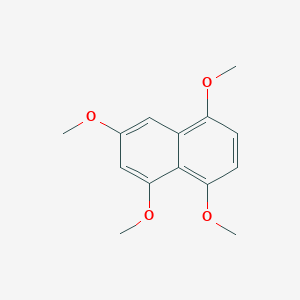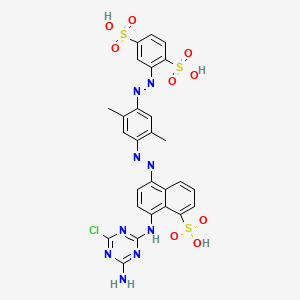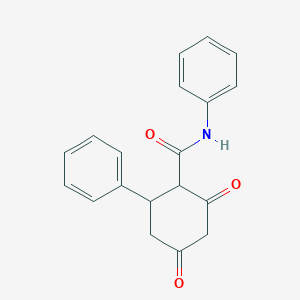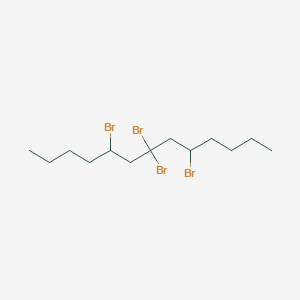
5,7,7,9-Tetrabromotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,7,9-Tetrabromotridecane is a brominated hydrocarbon with the molecular formula C13H22Br4 This compound is part of the alkane family, characterized by its saturated carbon chain and the presence of four bromine atoms at specific positions on the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,7,9-Tetrabromotridecane typically involves the bromination of tridecane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,7,7,9-Tetrabromotridecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Reduction: Formation of tridecane or partially brominated tridecanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
5,7,7,9-Tetrabromotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mecanismo De Acción
The mechanism of action of 5,7,7,9-Tetrabromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:
Electrophilic Addition: Bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules.
Radical Reactions: Formation of bromine radicals that can initiate chain reactions.
Comparación Con Compuestos Similares
1,2,3,4-Tetrabromobutane: Another brominated hydrocarbon with four bromine atoms but a shorter carbon chain.
1,2-Dibromoethane: A simpler brominated hydrocarbon with only two bromine atoms.
Uniqueness: 5,7,7,9-Tetrabromotridecane is unique due to its specific bromination pattern and longer carbon chain, which can influence its reactivity and applications. Its structure allows for selective reactions and potential use in specialized applications, distinguishing it from other brominated hydrocarbons.
Propiedades
Número CAS |
90278-15-2 |
|---|---|
Fórmula molecular |
C13H24Br4 |
Peso molecular |
499.9 g/mol |
Nombre IUPAC |
5,7,7,9-tetrabromotridecane |
InChI |
InChI=1S/C13H24Br4/c1-3-5-7-11(14)9-13(16,17)10-12(15)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
HGIUNHHVZLOOKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(CC(CCCC)Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


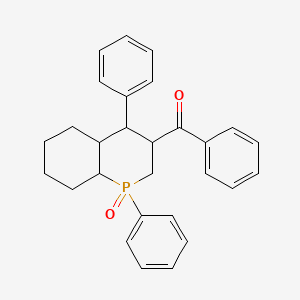
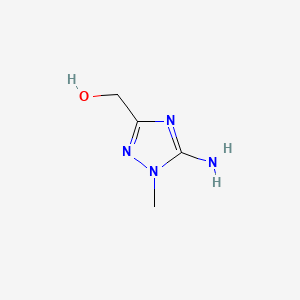
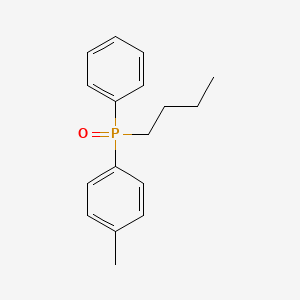
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
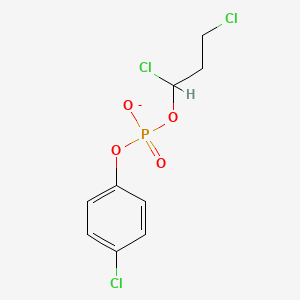
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
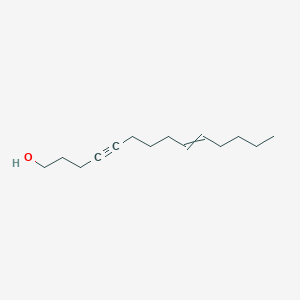

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
